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Chlorthiophos ii

Cat. No.: B12714519
CAS No.: 77503-29-8
M. Wt: 361.2 g/mol
InChI Key: HDAUYNBHGHGEGX-UHFFFAOYSA-N
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Description

Historical Context of Organophosphorus Insecticides and Chlorthiophos Development

Organophosphorus (OP) compounds represent a major class of pesticides that saw widespread development and use following World War II. Their development was an offshoot of nerve gas research, leading to potent neurotoxic agents that could be adapted for pest control. OPs were introduced as alternatives to persistent organochlorine insecticides, like DDT, due to their higher acute toxicity but shorter environmental half-life. mdpi.com

Chlorthiophos, also known under trade names like Celathion, emerged from this era of agrochemical innovation. nih.govwikipedia.org It was developed as a broad-spectrum insecticide and acaricide for agricultural use. haz-map.com Early research, such as a 1982 study on its application to citrus trees in California, focused on its efficacy against pests like the California red scale and on establishing residue levels for agricultural safety. acs.orgacs.org

Evolution of Research Perspectives on Chlorthiophos Compounds

Initial research on Chlorthiophos was primarily centered on its agricultural utility, including determining effective application rates and quantifying residues on crops. acs.org However, as with many organophosphates, the scientific focus has broadened significantly over time. Later studies began to investigate the compound's metabolic fate, environmental persistence, and the genotoxicity of the technical mixture. For instance, research has been conducted to detect its potential for causing genetic damage using various toxicological tests. medkoo.com The perspective has shifted from solely a tool for crop protection to a subject of environmental chemistry and toxicology, examining its impact on non-target organisms and ecosystems. mdpi.com This evolution includes detailed analysis of its degradation products, such as its sulfoxide (B87167), sulfone, oxon, and the oxon's corresponding sulfoxide and sulfone, all of which are also cholinesterase inhibitors. acs.org

Significance of Isomerism in Chlorthiophos Studies, with focus on Chlorthiophos II

The most critical aspect of Chlorthiophos from a chemical standpoint is its isomeric nature. The commercial product is a reaction mixture of three structural isomers, which differ in the placement of the chloro and methylsulfanyl groups on the phenyl ring. herts.ac.ukbcpcpesticidecompendium.org The composition of this mixture is typically dominated by one isomer. herts.ac.ukwikipedia.org

The standard naming and numbering of these isomers (I, II, III) can be inconsistent across literature. For the purpose of clarity in this article, the isomers are defined as follows based on common reporting:

Chlorthiophos I : The main component, O-(2,5-dichloro-4-(methylthio)phenyl) O,O-diethyl phosphorothioate. nih.govwikipedia.org

This compound : O-(2,4-dichloro-5-(methylthio)phenyl) O,O-diethyl phosphorothioate. wikipedia.orgbcpcpesticidecompendium.org

Chlorthiophos III : O-(4,5-dichloro-2-(methylthio)phenyl) O,O-diethyl phosphorothioate. herts.ac.ukwikipedia.org

It is important to note that some sources may use a different numbering system. bcpcpesticidecompendium.org Furthermore, a 2024 study on organophosphorus pesticide management used the "this compound" designation for an entirely different chemical, O,O-dimethyl S-(2-(ethylsulfinyl)-1-methylethyl) phosphorothioate, highlighting potential nomenclature confusion in broader databases. mdpi.comresearchgate.net

The significance of studying these isomers individually lies in the fact that structural differences can lead to variations in physical properties, environmental degradation rates, and toxicological profiles. Each isomer can exhibit different levels of toxicity and may be metabolized differently, making a separate analysis essential for accurate risk assessment.

Table 1: Isomeric Composition of Technical Chlorthiophos

Isomer Name IUPAC Name Typical Abundance CAS Number
Chlorthiophos I O-(2,5-dichloro-4-(methylthio)phenyl) O,O-diethyl phosphorothioate ~73% 21923-23-9
This compound O-(2,4-dichloro-5-(methylthio)phenyl) O,O-diethyl phosphorothioate ~14% 77503-28-7

Data compiled from multiple sources. herts.ac.ukwikipedia.orgbcpcpesticidecompendium.org

Overview of Chlorthiophos in Agricultural Science and Environmental Chemistry

In agricultural science, Chlorthiophos was used to control a range of insect and mite pests on crops. nih.govhaz-map.com Its application necessitated research into residue dissipation to ensure consumer safety and establish reentry intervals for farmworkers. acs.org

From an environmental chemistry perspective, Chlorthiophos is a substance of interest due to its persistence and potential for bioaccumulation. It is a yellow-brown liquid that is practically insoluble in water but soluble in most organic solvents. nih.gov With a density greater than water, it will sink if it enters an aquatic system. nih.govnoaa.gov Its low vapor pressure suggests it is not highly volatile. noaa.gov However, its estimated Bioconcentration Factor (BCF) is high, indicating a potential to accumulate in organisms. nih.gov The compound is not approved for use in the European Union. herts.ac.uk

Table 2: Selected Properties of Chlorthiophos (Isomer Mixture)

Property Value
Chemical Formula C11H15Cl2O3PS2
Molar Mass 361.24 g/mol
Physical State Yellow-brown liquid
Boiling Point 153-158 °C (307-316 °F) at 0.013 mmHg
Density 1.345 g/cm³ at 20 °C (68 °F)
Water Solubility Practically insoluble
Vapor Pressure 0.0000024 mmHg at 25 °C (77°F)

| CAS Number (Mixture) | 60238-56-4 |

Data compiled from multiple sources. nih.govwikipedia.orgnoaa.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2O3PS2 B12714519 Chlorthiophos ii CAS No. 77503-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77503-29-8

Molecular Formula

C11H15Cl2O3PS2

Molecular Weight

361.2 g/mol

IUPAC Name

(4,5-dichloro-2-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-8(12)9(13)7-11(10)19-3/h6-7H,4-5H2,1-3H3

InChI Key

HDAUYNBHGHGEGX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1SC)Cl)Cl

Origin of Product

United States

Advanced Chemical Characterization and Synthetic Investigations of Chlorthiophos Ii

Synthetic Methodologies for Targeted Chlorthiophos II Production

The synthesis of organothiophosphates like this compound generally involves the reaction of a substituted phenol (B47542) with a dialkyl phosphorochloridothioate. For the targeted production of this compound, the key steps would be the regioselective synthesis of the specific phenolic precursor, 4,5-dichloro-2-(methylthio)phenol, followed by its condensation with O,O-diethyl phosphorochloridothioate.

A general synthetic pathway can be outlined as:

Synthesis of the Phenolic Precursor : The synthesis of 4,5-dichloro-2-(methylthio)phenol is the critical step for targeted production. This would likely involve multi-step synthesis starting from a simpler chlorinated or thiolated benzene (B151609) derivative, with careful control of reaction conditions to ensure the correct substitution pattern of the chloro and methylthio groups on the phenol ring.

Condensation Reaction : The synthesized 4,5-dichloro-2-(methylthio)phenol is then reacted with O,O-diethyl phosphorochloridothioate in the presence of a base (to act as a hydrogen chloride scavenger) to form the final product.

The production of technical-grade Chlorthiophos, which contains a mixture of isomers, likely results from using a mixed isomeric phenol precursor, making the targeted synthesis of pure this compound a more complex and costly process requiring precise control over electrophilic aromatic substitution reactions.

Investigation of Degradation Pathways under Controlled Laboratory Conditions

This compound, like other organothiophosphates, is susceptible to degradation through several chemical pathways under controlled laboratory conditions. These transformations are crucial for understanding its environmental fate and persistence.

Hydrolytic Transformation Hydrolysis is a significant degradation pathway for organophosphorus esters. The reaction involves the nucleophilic attack of water on the electrophilic phosphorus atom, leading to the cleavage of the P-O-aryl ester bond. This process is highly dependent on pH, with degradation rates increasing significantly under alkaline conditions. epa.gov The primary products of the hydrolysis of this compound are 4,5-dichloro-2-(methylthio)phenol and diethyl thiophosphoric acid.

Photolytic Transformation Photodegradation occurs when the molecule absorbs light energy, typically from the UV spectrum, leading to bond cleavage. depthofbiology.com Laboratory studies simulating environmental conditions expose aqueous solutions of the compound or the compound adsorbed on soil surfaces to controlled light sources. epa.govregulations.gov This can lead to the cleavage of the P-O-aryl bond or transformations of the aromatic ring. For related organophosphorus compounds, photocatalysis using materials like titanium dioxide (TiO₂) has been shown to accelerate degradation. researchgate.net

Oxidative Transformations Oxidative processes represent a critical transformation pathway for this compound, often resulting in products with altered chemical reactivity. neptjournal.com

Desulfuration : The thiophosphoryl group (P=S) can be oxidatively converted to a phosphoryl group (P=O), forming the corresponding oxon analog. This transformation is significant as oxons are generally more potent inhibitors of acetylcholinesterase. neptjournal.comregulations.gov

Sulfoxidation : The methylthio group (-SCH₃) on the phenyl ring is susceptible to oxidation. This occurs in a stepwise manner, first forming the this compound sulfoxide (B87167) and subsequently the this compound sulfone. ontosight.aichemicalbook.com

Summary of Degradation Products

Degradation PathwayConditionMajor Transformation Product(s)
Hydrolysis Aqueous, pH-dependent (faster at alkaline pH)4,5-dichloro-2-(methylthio)phenol, Diethyl thiophosphoric acid
Photolysis UV irradiationProducts of P-O bond cleavage and ring transformation
Oxidation Oxidizing agentsThis compound oxon (P=O analog), this compound sulfoxide, this compound sulfone

Mechanistic Studies of this compound Chemical Reactivity

The chemical reactivity of this compound is centered on the electrophilic nature of the phosphorus atom and the reactivity of the sulfur atoms.

The primary biochemical reaction, inhibition of the enzyme acetylcholinesterase, is a direct consequence of the compound's chemical reactivity. herts.ac.uk The phosphorus atom acts as an electrophile and is attacked by a nucleophilic serine residue in the enzyme's active site. This forms a stable, phosphorylated enzyme that is no longer functional. The reactivity of the phosphorus center is significantly enhanced upon oxidative desulfuration to the oxon analog, as the P=O bond is more polarizing than the P=S bond, making the phosphorus atom more electrophilic. neptjournal.com

Mechanistic insights can also be derived from its behavior under various conditions:

Hydrolysis : The mechanism involves a nucleophilic substitution reaction at the phosphorus center, where water or a hydroxide (B78521) ion is the nucleophile and the dichloromethylthiophenol moiety is the leaving group. The stability of the phenolate (B1203915) leaving group influences the reaction rate.

Oxidation : Oxidation at the thiophosphoryl sulfur proceeds via an unstable intermediate, leading to the formation of the P=O bond. neptjournal.com Oxidation at the methylthio sulfur proceeds through standard sulfur oxidation states.

Reaction with Reducing Agents : In the presence of strong reducing agents, organophosphates can be reduced to form highly toxic and flammable phosphine (B1218219) gas. nih.govnoaa.gov

Mass spectrometry studies provide further mechanistic detail, revealing that the fragmentation of this compound is influenced by the "ortho-effect" of the methylthio group, suggesting intramolecular interactions that affect bond stabilities and fragmentation pathways. cardiff.ac.uk

Biochemical and Molecular Pharmacology of Chlorthiophos Ii

Enzymatic Inhibition Dynamics: Focus on Acetylcholinesterase Interaction

The interaction between organophosphorus compounds like Chlorthiophos II and acetylcholinesterase is a complex process that leads to the inhibition of the enzyme's catalytic activity. This inhibition is central to the compound's insecticidal properties.

Molecular Docking and Computational Studies of Active Site Binding

Detailed molecular docking and computational studies specifically modeling the binding of this compound to the active site of acetylcholinesterase are not available in the public scientific literature. Such studies for other organophosphates have been instrumental in visualizing the binding orientation within the enzyme's active site gorge and estimating the binding affinity. nih.govresearchgate.netscielo.brmdpi.com These computational analyses typically identify key amino acid residues involved in the interaction, such as those in the catalytic triad (B1167595) and the peripheral anionic site, and calculate the binding energy, which correlates with the inhibitory potency of the compound. researchgate.netscielo.brmdpi.com

Comparative Biochemical Efficacy of Chlorthiophos Isomers and Metabolites

Chlorthiophos is a mixture of isomers, and its insecticidal activity is influenced by the specific properties of each isomer and their metabolites. nih.govpic.int The primary metabolites of Chlorthiophos are its sulfoxide (B87167) and sulfone derivatives. nih.gov While it is known that the different isomers of a pesticide can have varying biological activities, specific comparative studies on the biochemical efficacy of Chlorthiophos isomers and their metabolites on acetylcholinesterase are not detailed in the available literature. For other organophosphates, it has been shown that metabolites, particularly the "oxon" forms, can be more potent inhibitors of acetylcholinesterase than the parent compound. nih.govelateridae.com

Table 1: Known Isomers and Metabolites of Chlorthiophos

CompoundType
O-[2,5-dichloro-4-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioateIsomer (Chlorthiophos I)
O-[4,5-dichloro-2-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioateIsomer (this compound)
O-[2,4-dichloro-5-(methylsulfanyl)phenyl] O,O-diethyl phosphorothioateIsomer
Chlorthiophos sulfoxideMetabolite
Chlorthiophos sulfoneMetabolite

This table is based on information from PubChem and other general pesticide resources and does not imply a complete list of all possible isomers and metabolites. nih.gov

Impact on Other Esterase Systems (e.g., Butylcholinesterase)

Besides acetylcholinesterase, organophosphates can also inhibit other serine esterases, such as butylcholinesterase (BChE). aprh.ptmdpi.com Specific data on the inhibitory effect of this compound on butylcholinesterase, including IC₅₀ values or kinetic constants, are not found in the reviewed scientific literature. Studies on other organophosphates have shown that the sensitivity of BChE to inhibition can differ significantly from that of AChE, and this can vary between species. mdpi.comnih.gov BChE can act as a scavenger for organophosphates, and its inhibition is sometimes used as a biomarker of exposure. nih.gov

Mechanisms of Resistance Development in Target Organisms

The development of resistance to organophosphate insecticides like Chlorthiophos in target organisms is a significant challenge. The primary mechanisms of resistance fall into two main categories: target-site insensitivity and enhanced metabolic detoxification. pjoes.commdpi.comresearchgate.net

Target-site insensitivity primarily involves mutations in the gene encoding acetylcholinesterase (AChE). pjoes.comresearchgate.netnih.gov These mutations can alter the structure of the enzyme's active site, reducing its affinity for the insecticide and thereby decreasing the inhibitory effect. pjoes.commdpi.com Specific mutations in the ace-1 gene have been linked to organophosphate resistance in various insect species. plos.org

Metabolic resistance results from an increased ability of the insect to detoxify the insecticide before it reaches its target site. pjoes.commdpi.com This is often due to the overexpression or increased efficiency of detoxification enzymes, such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and carboxylesterases. pjoes.commdpi.complos.org These enzymes can break down the insecticide into less toxic metabolites.

Penetration resistance , where changes in the insect's cuticle slow the absorption of the insecticide, and behavioral resistance , where insects avoid contact with the treated surfaces, are other documented mechanisms of resistance to insecticides. researchgate.net

Recorded resistance to Chlorthiophos has been noted in species such as Culex pipiens pipiens. herts.ac.uk

Environmental Fate and Biotransformation of Chlorthiophos Ii

Persistence and Degradation Kinetics in Diverse Environmental Compartments (soil, water, air)

The persistence of Chlorthiophos II in the environment is influenced by a combination of physical, chemical, and biological processes. Its degradation kinetics vary significantly across soil, water, and air.

In terrestrial environments, Chlorthiophos is expected to be immobile. echemi.com Volatilization from moist soil surfaces may be a factor in its dissipation, though it is not expected to volatilize from dry soil surfaces. echemi.com The half-life of similar organophosphates like chlorpyrifos (B1668852) in soil can range from 15 to over 365 days, depending on soil type and environmental conditions. frontiersin.org

In aquatic systems, Chlorthiophos is expected to adsorb to suspended solids and sediment. echemi.com It volatilizes very slowly from water surfaces, with an estimated volatilization half-life of approximately 58 days from a model river and 1.2 years from a model lake. echemi.com

Hydrolysis Mechanisms and Products in Aquatic Systems

Hydrolysis is a key degradation pathway for organophosphate esters like this compound, particularly under basic conditions. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, leading to the cleavage of the ester bond. masterorganicchemistry.com This results in the formation of a carboxylate salt and an alcohol. masterorganicchemistry.com While specific studies on this compound hydrolysis are limited, the general mechanism for organophosphates suggests that it would hydrolyze to form diethyl thiophosphoric acid and the corresponding substituted phenol (B47542). The rate of hydrolysis is influenced by pH and temperature. For the related compound chlorpyrifos, hydrolysis is slow under neutral to acidic conditions but increases significantly in alkaline conditions. epa.gov

Photodegradation Processes and Quantum Yields

Microbial Degradation Pathways and Microorganism Identification

Microbial degradation is a significant process in the breakdown of organophosphate pesticides in soil and water. researchgate.net Various microorganisms, including bacteria and fungi, have been shown to degrade these compounds. nih.govnih.gov The primary enzymatic mechanism involves the hydrolysis of the phosphorus ester bonds by enzymes such as organophosphate hydrolase or phosphotriesterase. nih.gov This initial step often leads to the detoxification of the parent compound.

For instance, research on chlorpyrifos has identified several bacterial strains capable of its degradation, including species of Pseudomonas, Bacillus, and Stenotrophomonas. frontiersin.orgfrontiersin.org These microorganisms can utilize the pesticide as a source of carbon, phosphorus, or both. nih.gov The degradation pathways often involve the initial hydrolysis to form 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which can be further metabolized. epa.gov While specific microorganisms that degrade this compound have not been extensively documented in the available literature, the pathways are expected to be similar to other organothiophosphates.

Environmental Mobility and Transport Studies (e.g., soil adsorption-desorption, leaching, volatilization potential)

The mobility of this compound in the environment is largely dictated by its physicochemical properties, particularly its solubility in water and its tendency to adsorb to soil particles.

Soil Adsorption-Desorption and Leaching: Chlorthiophos has an estimated Koc value of 1.3 x 10^4, which indicates that it is expected to be immobile in soil. echemi.comnih.gov This high adsorption coefficient suggests a strong binding to soil organic matter and clay particles, which in turn limits its potential to leach into groundwater. echemi.comnih.gov Studies on other pesticides have shown that adsorption is a key factor influencing their transport and fate in soil. nih.gov The process can often be described by the Freundlich isotherm, which relates the concentration of the pesticide in the soil to its concentration in the soil solution. researchgate.net

Volatilization Potential: The potential for Chlorthiophos to volatilize from surfaces is relatively low. Its estimated Henry's Law constant is 1.2 x 10^-6 atm-cu m/mole, suggesting that volatilization from water surfaces will be a slow process. echemi.comnih.gov The estimated volatilization half-life from a model river is 58 days, and from a model lake is 1.2 years. echemi.com Volatilization from moist soil may occur, but it is not expected from dry soil surfaces based on its vapor pressure. echemi.comnih.gov

Formation and Characterization of Environmental Transformation Products (e.g., sulfoxides, sulfones, oxons)

In the environment, Chlorthiophos can be transformed into various metabolites through biotic and abiotic processes. These transformation products can sometimes be as or more toxic than the parent compound. The most common transformation products for organothiophosphates include their corresponding sulfoxides, sulfones, and oxons. invivochem.cnepa.gov

The degradation of Chlorthiophos in animals and plants is rapid, with metabolites including the sulfoxide (B87167) and sulfone. nih.gov The formation of these products involves the oxidation of the sulfur atoms in the molecule. organic-chemistry.org The oxon analogue is formed through oxidative desulfuration, where the thiono sulfur (P=S) is replaced by an oxygen atom (P=O). This transformation is of particular concern as oxons are often more potent inhibitors of acetylcholinesterase than their parent thiophosphates.

Structural Elucidation of Major and Minor Metabolites

The identification and structural elucidation of metabolites are critical for a complete understanding of a pesticide's environmental fate. This is typically achieved using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hyphadiscovery.comchemsociety.org.ng For complex mixtures of metabolites, chromatographic separation techniques like liquid chromatography (LC) are coupled with these detection methods. mdpi.com

While specific studies detailing the comprehensive structural elucidation of all this compound metabolites are not widely available, the expected major and minor metabolites would be the sulfoxide, sulfone, and the oxygen analog (oxon). nih.govinvivochem.cn Further degradation would likely lead to the cleavage of the phosphate (B84403) ester bond, resulting in the formation of diethyl thiophosphoric acid and the substituted aromatic ring, 2,5-dichloro-4-(methylthio)phenol, which can also undergo further degradation.

Persistence and Environmental Significance of Transformation Products

Limited specific research data exists on the persistence and environmental significance of the transformation products of this compound (O,O-dimethyl S-(2-(ethylsulfinyl)-1-methylethyl) phosphorothioate). The environmental behavior of pesticide metabolites is a critical area of study, as transformation products can possess different physicochemical properties, such as increased mobility or persistence, and may exhibit greater toxicity than the parent compound. mdpi.comresearchgate.net

For the general insecticide Chlorthiophos , degradation in animals and plants is reported to be rapid, with primary metabolites including the corresponding sulfoxide and sulfone . nih.gov The process of oxidation, which converts the parent compound to these metabolites, is a common transformation pathway for organophosphorus pesticides. epa.gov

Table 1: Known Transformation Products of General Chlorthiophos

Parent Compound Transformation Product Transformation Process
Chlorthiophos Chlorthiophos sulfoxide Oxidation
Chlorthiophos Chlorthiophos sulfone Oxidation

Data derived from literature on the general Chlorthiophos mixture. nih.gov

Bioaccumulation and Bioconcentration Potential in Environmental Organisms

Specific experimental data on the bioaccumulation and bioconcentration potential of This compound in environmental organisms were not found in available scientific literature. Bioaccumulation refers to the accumulation of a substance from all environmental sources (water, food, sediment), while bioconcentration specifically describes accumulation from water. alloprof.qc.caecetoc.org These processes are crucial for assessing the potential risk of a chemical to organisms and the food web. alloprof.qc.ca

For the general Chlorthiophos mixture, its potential for bioconcentration in aquatic organisms is estimated to be very high. nih.govechemi.com This estimation is based on its physicochemical properties, particularly its octanol-water partition coefficient (log K_ow), which is a key indicator of a chemical's tendency to accumulate in the fatty tissues of organisms. ecetoc.org

A bioconcentration factor (BCF) is calculated to quantify this potential. The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. ecetoc.org

Table 2: Estimated Bioconcentration Potential of General Chlorthiophos

Parameter Estimated Value Source Interpretation
Log K_ow 5.8 nih.govechemi.com High lipophilicity
Bioconcentration Factor (BCF) 15,000 (1.5 x 10⁴) nih.govechemi.com Very high potential for bioconcentration in aquatic organisms

These values are estimated for the general Chlorthiophos mixture and not experimentally determined for this compound.

A BCF value greater than 5,000 typically classifies a substance as having a "very high" potential to bioconcentrate. nih.gov Such high levels of accumulation in organisms can lead to toxic effects and biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. alloprof.qc.ca

Ecotoxicological Research and Environmental Impact Assessments of Chlorthiophos Ii

Aquatic Ecotoxicology: Effects on Fish, Invertebrates, and Algae.herts.ac.ukctgb.nl

The presence of pesticides in aquatic environments can have significant consequences for the organisms that inhabit them. researchgate.net Chlorthiophos II is classified as very toxic to aquatic life, with long-lasting effects.

Acute and Chronic Exposure Studies in Aquatic Biota

Acute toxicity studies are designed to determine the concentration of a chemical that is lethal to a certain percentage of a test population over a short period. europa.eu For this compound, the acute 96-hour LC50 for the temperate freshwater fish, Lepomis macrochirus (bluegill sunfish), is 1.3 mg/L, which is considered moderately toxic. herts.ac.uk The LC50 is the concentration that is lethal to 50% of the test organisms. europa.eu

Sublethal Effects on Reproduction, Growth, and Behavior

Exposure to sublethal concentrations of pesticides may not cause immediate death but can lead to a range of adverse effects that can impact the long-term survival and health of aquatic populations. vt.edu These effects can include alterations in behavior, reduced growth rates, and impaired reproduction. vt.eduresearchgate.net For instance, some pesticides can disrupt the nervous system, leading to hypersensitivity or lethargy, which can make fish more susceptible to predation. ucanr.edu While the potential for such effects exists with cholinesterase-inhibiting compounds like this compound, specific research detailing the sublethal effects of this compound on the reproduction, growth, and behavior of aquatic organisms is not extensively documented in the available search results. herts.ac.ukucanr.edu

Terrestrial Ecotoxicology: Impact on Soil Organisms and Plants

The introduction of pesticides into terrestrial ecosystems can affect a wide range of organisms and processes. europa.eu The impact of these chemicals on soil health and non-target plants is a key area of ecotoxicological research.

Effects on Soil Microbial Communities

Soil microorganisms are vital for maintaining soil fertility and health through processes like organic matter decomposition and nutrient cycling. csic.es Pesticides can disrupt these microbial communities, potentially leading to a decrease in soil biodiversity and negative impacts on crop yields. csic.esmdpi.com The effects of pesticides on soil microbes can vary depending on the chemical's properties, concentration, and soil characteristics. mdpi.com Some studies on other pesticides have shown both increases and decreases in soil respiration and enzyme activities, as well as shifts in microbial community structure. mdpi.com However, specific data on the effects of this compound on soil microbial communities is not available in the provided search results. herts.ac.uk

Residue Dynamics in Agricultural Matrices and Non-Target Vegetationmdpi.com

The persistence and movement of pesticide residues in the environment are critical factors in assessing their potential impact. nih.gov Chlorthiophos is considered to be non-mobile in soil. herts.ac.uk The degradation of pesticides in soil is influenced by factors such as soil type and organic matter content. nih.gov Residues of pesticides can be found in various agricultural products, and monitoring these residues is important for food safety. mdpi.com While general principles of residue dynamics are understood, specific studies detailing the residue dynamics of this compound in agricultural matrices and non-target vegetation are not provided in the search results.

Impact on Beneficial Arthropods (e.g., pollinators, natural enemies)herts.ac.uk

Beneficial arthropods, including pollinators like bees and natural enemies of pests, play crucial roles in both natural and agricultural ecosystems. researchgate.net The use of insecticides poses a risk to these non-target organisms. researchgate.netxerces.org Organophosphate insecticides, the class to which this compound belongs, are known to be highly toxic to bees. crownbees.com Exposure can occur through direct contact, ingestion of contaminated pollen and nectar, or contact with contaminated nesting sites. xerces.org The effects can range from immediate death to sublethal impacts on memory, learning, and reproductive success. crownbees.comnih.gov Despite the known risks of organophosphates to beneficial insects, specific research on the impact of this compound on pollinators and natural enemies is not detailed in the provided search results. herts.ac.uk

Genotoxicity and Mutagenicity Assessments in Non-Human Model Systems (e.g., micronucleus, chromosome aberration, sister chromatid exchange, Ames tests)

The potential for this compound to induce genetic damage and mutations has been evaluated through a series of established in vitro assays using non-human model systems. These studies are crucial for understanding the compound's mode of action at the cellular and molecular level and for assessing its potential environmental impact. The primary assays employed include the Ames test for mutagenicity, and the micronucleus, chromosome aberration, and sister chromatid exchange tests for genotoxicity.

Research has shown that Chlorthiophos, an organophosphate pesticide, has been evaluated for its potential mutagenic and genotoxic effects using these four standard assays. nih.gov

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

In one study, five different concentrations of Chlorthiophos were tested on S. typhimurium strains TA97, TA98, TA100, and TA102, both with and without the S9 metabolic activation system. nih.gov The S9 fraction, derived from rat liver, simulates mammalian metabolism and is used to determine if the parent compound or its metabolites are mutagenic.

The results indicated that Chlorthiophos did not exhibit mutagenic activity in strains TA97, TA100, and TA102, regardless of the presence or absence of the S9 fraction. nih.gov However, it was found to be mutagenic to the TA98 strain in the absence of the S9 mix. nih.gov This suggests that Chlorthiophos itself, rather than its metabolites, can induce frameshift mutations, which are detected by the TA98 strain.

Interactive Table: Ames Test Results for Chlorthiophos

S. typhimurium StrainMetabolic Activation (S9)Mutagenic Effect
TA97With & WithoutNon-mutagenic nih.gov
TA98WithoutMutagenic nih.gov
TA100With & WithoutNon-mutagenic nih.gov
TA102With & WithoutNon-mutagenic nih.gov

Genotoxicity Assays in Human Peripheral Lymphocytes

To investigate the genotoxic effects of Chlorthiophos, several assays were conducted on human peripheral lymphocytes in vitro. nih.gov These tests included the micronucleus (MN) test, the chromosome aberration (CA) test, and the sister chromatid exchange (SCE) assay.

Micronucleus (MN) Test: The MN test assesses the formation of small, extranuclear bodies (micronuclei) that contain chromosome fragments or whole chromosomes left behind during cell division. An increase in micronuclei frequency is an indicator of chromosomal damage. In the case of Chlorthiophos, an increase in micronucleus formation was observed only at the highest tested concentration following 24 and 48 hours of treatment. nih.gov

Chromosome Aberration (CA) Test: This test evaluates the ability of a substance to induce structural changes in chromosomes. Research showed that a high concentration of Chlorthiophos increased the frequency of chromosome aberrations in human peripheral lymphocytes. nih.gov

Sister Chromatid Exchange (SCE) Assay: SCEs are reciprocal interchanges of DNA between sister chromatids of a duplicating chromosome. While an increase in SCE frequency is a sensitive indicator of DNA damage, no such increase was observed for any treatment period or concentration of Chlorthiophos. nih.gov

Cytotoxicity was also evaluated by calculating the mitotic index (MI), nuclear division index (NDI), and replication index (RI). Chlorthiophos treatment significantly reduced the MI and NDI, indicating a cytotoxic effect, but it did not affect the RI. nih.gov

Interactive Table: Genotoxicity and Cytotoxicity of Chlorthiophos in Human Lymphocytes

AssayEndpointResult
Micronucleus (MN) TestMicronucleus FormationIncreased at high concentrations nih.gov
Chromosome Aberration (CA) TestChromosome AberrationsIncreased at high concentrations nih.gov
Sister Chromatid Exchange (SCE) AssaySCE FrequencyNo increase observed nih.gov
Mitotic Index (MI)Cell DivisionSignificantly reduced nih.gov
Nuclear Division Index (NDI)Cell DivisionSignificantly reduced nih.gov
Replication Index (RI)DNA ReplicationNo effect nih.gov

Analytical Chemistry Methodologies for Chlorthiophos Ii and Its Metabolites

The accurate detection and quantification of Chlorthiophos, a complex organophosphate insecticide composed of three isomers, and its metabolites are crucial for environmental monitoring and food safety. herts.ac.uknih.gov Analytical methodologies rely on sophisticated techniques to separate these closely related compounds from complex matrices and confirm their structure.

Regulatory Science and Policy Implications of Chlorthiophos Research

Case Studies on Regulatory Decisions and Bans (e.g., EU, GB status as not approved/obsolete)

Chlorthiophos is classified as an obsolete organophosphate insecticide. europa.eu In the European Union, the active substance "chlorthiophos" is listed as not approved under Regulation (EC) No 1107/2009. nih.govresearchgate.net This regulation governs the placing of plant protection products on the market and establishes a rigorous assessment process for active substances. The non-approval status indicates that plant protection products containing Chlorthiophos are not authorized for use within the EU. Similarly, in Great Britain, Chlorthiophos is not approved for use as a pesticide. europa.eu Its regulatory status is listed as expired, and it holds no approval under the Control of Pesticides Regulations (COPR). europa.eu

The regulatory decisions in the EU and GB are reflective of a broader trend of tightening controls on organophosphorus pesticides due to concerns over human health and environmental impacts. openaccessgovernment.org Chlorthiophos is recognized as a cholinesterase inhibitor and a neurotoxin, and it is highly toxic to mammals. europa.eu The lack of extensive studies and available data on Chlorthiophos further complicates its risk assessment, likely contributing to its obsolete status in regions with stringent regulatory standards. europa.eu

Below is a table summarizing the regulatory status of Chlorthiophos, which encompasses its isomers including Chlorthiophos II.

Jurisdiction Regulatory Body/Regulation Status Reason/Notes
European Union European Commission (Reg. (EC) No 1107/2009)Not ApprovedConcerns over human health and environmental impact; classified as an obsolete insecticide. europa.eunih.govresearchgate.net
Great Britain Health and Safety Executive (HSE) / COPRNot ApprovedNo UK approval for use as a pesticide; status is expired. europa.eu

Research on the Environmental Risk Assessment Frameworks for Organophosphorus Pesticides

The environmental risk assessment (ERA) frameworks for organophosphorus pesticides in jurisdictions like the EU have become increasingly comprehensive. These frameworks are designed to evaluate the potential adverse effects of pesticides on non-target organisms and the wider environment. europa.eu The European Food Safety Authority (EFSA) plays a central role in the peer review of pesticide safety, which includes a detailed ERA. europa.eu

The ERA process examines a pesticide's environmental fate, including its persistence in soil and water, and its potential for bioaccumulation. europa.eu For organophosphates, a key area of concern is their potential for developmental neurotoxicity and endocrine-disrupting effects. openaccessgovernment.org Research has shown that exposure to even low levels of some organophosphates can have adverse impacts on the nervous system, particularly in vulnerable populations. nih.gov

The framework involves a multi-step process:

Hazard Identification: Determining the intrinsic hazardous properties of the substance.

Hazard Characterisation: Establishing the dose-response relationship.

Exposure Assessment: Evaluating the likely exposure of non-target organisms.

The growing body of scientific evidence on the risks associated with organophosphates has led to more stringent data requirements for new and existing pesticides, and has resulted in the ban or restriction of many compounds in this class, including Chlorthiophos. openaccessgovernment.org

Evaluation of Management Strategies for Legacy Pesticides

Legacy pesticides are those that have been banned or severely restricted but continue to persist in the environment. Organophosphates like Chlorthiophos, although generally less persistent than organochlorines, can still pose environmental risks long after their use has ceased. eaht.org The management of these legacy pesticides presents a significant challenge.

Current strategies for managing legacy pesticides focus on several key areas:

Environmental Monitoring: Ongoing monitoring of soil, water, and biota to determine the extent and concentration of legacy pesticide residues.

Remediation: Developing and implementing techniques to clean up contaminated sites. This can include bioremediation, which uses microorganisms to break down the pesticide, and phytoremediation, which uses plants to absorb and degrade contaminants.

Containment: In cases where remediation is not feasible, strategies may focus on containing the contamination to prevent its spread.

Policy and Regulation: Establishing clear guidelines for the management of contaminated sites and the disposal of obsolete pesticide stocks. There is a recognized need for improved EU strategies and policies specifically targeting legacy pesticides. researchgate.net

The table below outlines some management strategies for legacy organophosphorus pesticides.

Strategy Description Example Application
Bioremediation Use of microorganisms to degrade pesticides into less toxic compounds.Inoculating contaminated soil with bacteria capable of metabolizing organophosphates.
Phytoremediation Use of plants to absorb, accumulate, and/or degrade contaminants.Planting specific crop species in fields with known pesticide residues.
Chemical Treatment Use of chemical reactions, such as oxidation, to neutralize pesticides.Application of ozonated water to degrade pesticide residues. mdpi.com
Secure Storage and Disposal Safe collection and destruction of obsolete pesticide stocks.Incineration at high temperatures in specialized facilities.

Role of Academic Research in Informing International Chemical Conventions

Academic research is fundamental to the functioning and evolution of international chemical conventions, such as the Stockholm Convention on Persistent Organic Pollutants (POPs). eaht.org While Chlorthiophos itself is not listed under the Stockholm Convention, the body of research on organophosphorus pesticides has significantly influenced the scientific criteria and decision-making processes of such agreements.

The role of academic research in this context includes:

Hazard Identification: Independent scientific studies are often the first to identify the potential adverse effects of chemicals on human health and the environment. Research on the neurotoxicity, carcinogenicity, and endocrine-disrupting properties of organophosphates has been crucial in raising concerns about this class of pesticides. nih.govmdpi.com

Understanding Environmental Fate and Transport: Academic research elucidates how pesticides move through the environment, their persistence, and their potential for long-range transport. This information is critical for assessing whether a chemical meets the criteria for a POP.

Developing Analytical Methods: Researchers develop the sensitive analytical techniques required to detect low concentrations of pesticides and their metabolites in various environmental media and biological tissues.

Informing Risk Assessments: The data generated from academic studies provide the foundation for the risk assessments conducted by national and international regulatory bodies, which in turn inform the decisions made under international conventions.

The collective scientific evidence on the hazards of certain pesticides, largely generated through academic and independent research, creates the impetus for international action to control and phase out the most dangerous substances to protect human health and the environment on a global scale. researchgate.net

Future Research Directions and Emerging Paradigms for Chlorthiophos Ii

Development of Novel Biodegradation and Bioremediation Approaches

The microbial degradation of organophosphorus compounds is a key area of research for detoxification. mbl.or.kr While specific studies on Chlorthiophos II are not abundant, research on analogous compounds like chlorpyrifos (B1668852) and malathion (B1675926) provides a strong foundation for future work.

Enhanced Microbial Degradation: Microorganisms are central to the breakdown and detoxification of pesticides in soil and water. scielo.org.mxtuiasi.ro The bacterial genus Pseudomonas has demonstrated high efficiency in degrading various pesticides, achieving 90-99% degradation in some cases. mbl.or.kr Other genera, including Bacillus, Flavobacterium, and Xanthobacterium, are also known to degrade organophosphate pesticides. researchgate.net Future research should focus on isolating and characterizing indigenous microbial consortia from this compound-contaminated sites. Mixed microbial cultures often exhibit enhanced degradation capabilities compared to single strains. tuiasi.romdpi.com For instance, a consortium of Aspergillus terreus and Ganoderma sp. was shown to be effective in degrading chlorpyrifos and its more toxic metabolite, TCP. tuiasi.ro

Immobilized Cell Technology: A promising strategy involves the use of immobilized microbial cells. This technique has shown superior degradation and mineralization rates for compounds like chlorpyrifos compared to free-cell cultures. mbl.or.kr Immobilizing bacterial strains capable of degrading this compound could offer a robust and reusable system for bioremediation of contaminated water sources. researchgate.net

Genetic and Enzymatic Engineering: Advances in genetic engineering offer novel pathways for enhancing bioremediation. Technologies like TALENs (Transcription Activator-Like Effector Nucleases) could be used to modify microorganisms to specifically target and break down this compound. mbl.or.kr The focus would be on enhancing the expression of key degradative enzymes, such as phosphotriesterases, which have shown catalytic activity against a range of organophosphate pesticides. mbl.or.krscielo.org.mx Research into the enzymes produced by bacteria when in contact with organophosphates could lead to the discovery of new metabolic pathways for pesticide degradation. scielo.org.mx

Biostimulation and Bioaugmentation: These in-situ bioremediation techniques involve stimulating indigenous microbial populations (biostimulation) or introducing specific microbes (bioaugmentation) to a contaminated site. frtr.gov Bioaugmentation has been successfully used for the degradation of pesticides like phorate, diazinon, and chlorpyrifos. mdpi.com Combining biostimulation with immobilized cell technology represents a novel and promising approach for the remediation of pesticide-contaminated areas. mbl.or.kr

Table 1: Potential Bioremediation Strategies for this compound

Strategy Description Key Research Findings on Related Compounds
Microbial Consortia Use of mixed cultures of bacteria and fungi to enhance degradation efficiency. A consortium of Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides completely degraded malathion within 15 days. mdpi.com
Immobilized Cells Encapsulating microbial cells to improve stability, reusability, and degradation rates. Immobilized cells have shown higher efficacy in degrading chlorpyrifos and chlorinated phenols compared to free cells. mbl.or.kr
Genetic Engineering Modifying microorganisms to enhance the expression of pesticide-degrading enzymes. TALENs can be used to modify microbial genes to introduce or enhance pathways for breaking down specific pesticides. mbl.or.kr
Enzyme-based Remediation Direct application of isolated enzymes like phosphotriesterases to detoxify contaminants. Phosphotriesterases from Flavobacterium sp. show catalytic activity against various organophosphate pesticides. mbl.or.kr
Bioaugmentation Introduction of specific microbial strains into a contaminated environment. Successfully applied for the degradation of pesticides including phorate, diazinon, and chlorpyrifos. mdpi.com

Predictive Modeling of Long-Term Environmental Fates and Ecological Risks

Predictive models are essential tools for assessing the environmental behavior and potential risks of pesticides. uni-halle.de However, significant data gaps often exist between model predictions and data from real-world field conditions. mdpi.com

Future research on this compound should aim to develop and validate robust environmental fate models. These models are crucial as the ability to describe the partitioning behavior of contaminants is fundamental to understanding their environmental transport and assessing potential risks. uni-halle.de Key input parameters for such models include the chemical's mobility, its potential to leach into different environmental compartments, and its degradation rate in soil and aquatic systems. fera.co.uk

Models should incorporate a wide range of environmental and physicochemical factors that influence pesticide deposition and persistence, such as temperature, humidity, and wind speed. montana.edu There is a need to corroborate environmental modeling data with field-incurred data to establish reliable and reproducible analytical results. mdpi.com The development of tiered exposure assessment procedures, supported by user-friendly software, can facilitate the use of these models in regulatory practice. europa.eu A significant challenge is to accurately predict pesticide dissipation under diverse agricultural and climatic conditions, as these factors largely control the compound's behavior and environmental fate. mdpi.com

Investigation of Synergistic and Antagonistic Effects with Co-occurring Contaminants

In agricultural environments, pesticides like this compound rarely exist in isolation. They are often part of a complex mixture of other pesticides, fertilizers, and industrial pollutants. The combined effects of these chemicals can be synergistic (greater than the sum of their individual effects) or antagonistic (less than the sum of their individual effects).

Application of Advanced Omics Technologies in Ecotoxicological Studies

Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) are revolutionizing ecotoxicology by providing a detailed view of the molecular and cellular responses of organisms to chemical stressors. acs.orgacs.orgnih.govnumberanalytics.com These technologies offer a powerful toolkit for investigating the impacts of this compound.

Mechanistic Insights: Omics can help elucidate the specific molecular mechanisms through which this compound exerts its toxicity. numberanalytics.com For instance, transcriptomics can reveal changes in gene expression in response to exposure, providing clues about affected biological pathways. nih.gov

Biomarker Discovery: These technologies can identify novel and sensitive biomarkers of exposure and effect, which can be used for environmental monitoring and risk assessment. numberanalytics.comnih.gov

Adverse Outcome Pathways (AOPs): Omics data can help define the molecular initiating events (MIEs) and subsequent key events in AOPs, which link a molecular-level perturbation to an adverse outcome at the individual or population level. nih.gov

Risk Assessment: By providing more accurate and sensitive measures of toxicity, omics data can significantly improve environmental risk assessments for this compound. numberanalytics.com

Recent advancements have seen the application of multi-omics to study the ecotoxicological impacts of pollutants on various organisms, such as farmland arthropods. researchgate.netnih.gov These studies show how organisms adjust their gene expression, protein production, and metabolism to detoxify pollutants and cope with the induced stress. researchgate.netnih.gov Applying a similar approach to this compound would provide invaluable data on its sublethal effects and help in developing more comprehensive ecological risk profiles. Despite the potential, regulatory acceptance remains a challenge for the application of omics in hazard and exposure assessment. nih.gov

Table 2: Omics Technologies in Ecotoxicology

Omics Technology Definition Application in this compound Research
Genomics Study of an organism's complete set of DNA (genome). Identifying genetic predispositions to susceptibility and understanding adaptive evolution in response to contamination. numberanalytics.com
Transcriptomics Analysis of the complete set of RNA transcripts in a cell or organism. Revealing changes in gene expression patterns to understand toxic mechanisms and identify biomarkers of exposure. numberanalytics.comnih.gov
Proteomics Large-scale study of the complete set of proteins produced by an organism. Identifying changes in protein expression and function that indicate cellular stress and toxicity pathways. numberanalytics.com
Metabolomics Study of the complete set of small-molecule chemicals (metabolites) within a biological sample. Profiling metabolic disruptions to understand the physiological impacts of this compound exposure. researchgate.net

Exploration of Structure-Activity Relationships for Environmentally Benign Alternatives

The phasing out of many organophosphate insecticides has spurred the development of less toxic and more environmentally friendly alternatives. sciencedaily.com Future research should focus on understanding the structure-activity relationships (SAR) of this compound to guide the design of safer and more selective insecticides. SAR studies investigate how the chemical structure of a molecule relates to its biological activity, and for organophosphates, this is linked to their ability to inhibit acetylcholinesterase. neptjournal.com

Potential Alternatives to Organophosphates:

Biopesticides: These are derived from natural materials such as animals, plants, bacteria, and certain minerals. nih.gov Examples include microbial pesticides like Bacillus thuringiensis (Bt), which are already in use. usda.govmdpi.com

Spinosad: A substance derived from a soil bacterium, spinosad has been evaluated as a safer and more environmentally friendly substitute for organophosphates in certain applications. nih.gov

Pheromones: These chemical signals are used by insects for communication and can be employed to disrupt mating, thereby controlling pest populations without the use of toxic chemicals. sciencedaily.com

Cultural Controls: Methods such as improved field sanitation, targeted planting dates, and crop rotation can make the agricultural environment less favorable for pests. sciencedaily.com

Neonicotinoids and Pyrethroids: While these synthetic insecticides are alternatives to organophosphates, they also have their own environmental drawbacks and are not without risks to non-target organisms. sciencedaily.com

The goal is to develop alternatives that are highly specific to target pests, have minimal impact on non-target species and the environment, and are less prone to developing resistance. nih.govusda.gov

Addressing Data Gaps in Environmental Behavior and Isomer-Specific Impacts

A significant challenge in assessing the environmental risk of this compound is the lack of comprehensive data. herts.ac.uk Future research must prioritize filling these critical knowledge gaps.

Key Data Gaps:

Environmental Behavior: There is limited information on the persistence, degradation, mobility, and bioaccumulation potential of this compound in various environmental compartments. herts.ac.uk Studies are needed to determine its half-life in soil and water under different conditions. service.gov.uk

Isomer-Specific Impacts: Chlorthiophos is a mixture of three isomers. echemi.com It is crucial to investigate the environmental fate, toxicity, and biological activity of each isomer individually, as they may differ significantly. researchgate.net Studies on other pesticides have shown that different isomers or constituents can produce varying instrumental responses and may have different toxicological profiles. eurl-pesticides.eu

Metabolites: The degradation of this compound can lead to the formation of transformation products or metabolites, which may be more or less toxic than the parent compound. tuiasi.rocore.ac.uk Identifying these metabolites and assessing their environmental risk is essential.

Cumulative Impacts: The long-term effects of chronic, low-level exposure to this compound, especially in combination with other environmental stressors, are not well understood. akaction.org

Addressing these data gaps through targeted research will enable a more accurate and comprehensive risk assessment for this compound and its transformation products. mdpi.comakaction.org

Q & A

Q. What analytical techniques are most reliable for detecting Chlorthiophos II residues in plant matrices, and how are they validated?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantifying this compound in plant tissues, berries, and honey . Validation requires assessing linearity (R² ≥ 0.99), recovery rates (70–120%), and limits of detection (LOD ≤ 0.01 mg/kg). Matrix-matched calibration is critical to address interference from co-extracted compounds like pigments or lipids . Confirmatory analysis should include tandem mass spectrometry (LC-MS/MS) to enhance specificity.

Q. How does this compound inhibit acetylcholinesterase (AChE), and what experimental models are appropriate for studying this mechanism?

this compound phosphorylates the serine hydroxyl group in AChE’s active site, irreversibly blocking acetylcholine hydrolysis . In vitro models like human erythrocyte AChE or electric eel enzyme preparations are standard for kinetic studies. For in vivo assays, Drosophila or zebrafish models allow toxicity profiling, with endpoints including LC50 values and behavioral changes (e.g., impaired locomotion). Always include positive controls (e.g., paraoxon) and measure enzyme reactivation using oximes like pralidoxime .

Q. What are the key considerations for preparing environmental samples (e.g., soil, water) for this compound analysis?

Sample preparation involves liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges . For soil, homogenize with anhydrous sodium sulfate to remove moisture. Adjust pH to 4–6 to prevent degradation. Include a cleanup step with Florisil or silica gel to remove humic acids. Spike samples with deuterated internal standards (e.g., D10-Chlorthiophos) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across different chromatographic methods?

Discrepancies often arise from matrix complexity or derivatization inefficiency. Compare extraction solvents (e.g., acetonitrile vs. ethyl acetate) and optimize SPE conditions (e.g., cartridge type, elution volume). Use isotope dilution mass spectrometry (IDMS) to improve accuracy. If GC-MS shows low recovery, confirm that the injection port temperature (<250°C) prevents thermal degradation . Publish method comparisons with robustness testing (e.g., Youden’s factorial design) to identify critical variables .

Q. What experimental strategies mitigate this compound’s instability during long-term environmental fate studies?

this compound degrades via hydrolysis (pH-dependent) and photolysis. For hydrolysis studies, buffer solutions at pH 4, 7, and 9 should be incubated at 25°C and 50°C, with periodic sampling for up to 30 days. For photolysis, use xenon-arc lamps simulating sunlight and quantify degradation products (e.g., oxons) via LC-HRMS. Store samples in amber vials at −20°C and avoid freeze-thaw cycles .

Q. How should researchers design experiments to assess this compound’s cross-species toxicity while controlling for metabolic differences?

Use liver microsomes or S9 fractions from target species (e.g., rodents, birds) to study metabolic activation via cytochrome P450. Compare in vitro IC50 values with in vivo toxicity data. For cross-species extrapolation, apply physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like metabolic rate constants and tissue partition coefficients . Validate models with radiolabeled this compound (e.g., 14C-labeled) to track metabolite distribution .

Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s sublethal effects in non-target organisms?

Apply meta-analysis to harmonize datasets from diverse studies. Use mixed-effects models to account for variability in experimental conditions (e.g., exposure duration, species sensitivity). For dose-response contradictions, Bayesian hierarchical models can integrate prior knowledge (e.g., AChE inhibition thresholds) with new data. Open-access repositories like Figshare or Zenodo enhance reproducibility by sharing raw datasets .

Methodological and Compliance Considerations

Q. How to ensure regulatory compliance when studying this compound in international collaborations?

Adhere to the EPA’s Good Laboratory Practice (GLP) standards for data recording and OECD Test Guidelines (e.g., TG 213, 214) for ecotoxicity assays. For EU collaborations, comply with Regulation (EC) No 1107/2009 on pesticide residues. Document storage conditions per DOT Hazard Class 6.1 requirements and use Safety Data Sheets (SDS) aligned with GHS classification .

Q. What protocols minimize occupational exposure to this compound during laboratory handling?

Use fume hoods for weighing and preparing stock solutions. Wear nitrile gloves, lab coats, and NIOSH-approved respirators. Decontaminate spills with alkaline solutions (e.g., 10% sodium hydroxide) to hydrolyze the compound. Monitor airborne exposure with sorbent tubes and validate air sampling via NIOSH Method 5600 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.